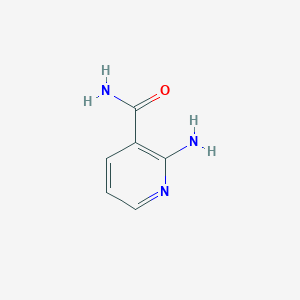![molecular formula C27H25N5O2 B349085 6-amino-3,4',4',6'-tetramethyl-2'-oxo-1-phenyl-5',6'-dihydro-1H,4'H-spiro[pyrano[2,3-c]pyrazole-4,1'-pyrrolo[3,2,1-ij]quinoline]-5-carbonitrile CAS No. 669719-62-4](/img/structure/B349085.png)
6-amino-3,4',4',6'-tetramethyl-2'-oxo-1-phenyl-5',6'-dihydro-1H,4'H-spiro[pyrano[2,3-c]pyrazole-4,1'-pyrrolo[3,2,1-ij]quinoline]-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3,4’,4’,6’-tetramethyl-1-phenyl-1,4’,5’,6’-tetrahydro-2’-oxospiro(pyrano[2,3-c]pyrazole-4,1’-pyrrolo[3,2,1-ij]quinoline)-5-carbonitrile is a complex organic compound with a unique spiro structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its intricate structure allows for diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3,4’,4’,6’-tetramethyl-1-phenyl-1,4’,5’,6’-tetrahydro-2’-oxospiro(pyrano[2,3-c]pyrazole-4,1’-pyrrolo[3,2,1-ij]quinoline)-5-carbonitrile typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and quinolines, which undergo cyclization and spiro-annulation reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-3,4’,4’,6’-tetramethyl-1-phenyl-1,4’,5’,6’-tetrahydro-2’-oxospiro(pyrano[2,3-c]pyrazole-4,1’-pyrrolo[3,2,1-ij]quinoline)-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The amino and phenyl groups can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
6-Amino-3,4’,4’,6’-tetramethyl-1-phenyl-1,4’,5’,6’-tetrahydro-2’-oxospiro(pyrano[2,3-c]pyrazole-4,1’-pyrrolo[3,2,1-ij]quinoline)-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Amino-3,4’,4’,6’-tetramethyl-1-phenyl-1,4’,5’,6’-tetrahydro-2’-oxospiro(pyrano[2,3-c]pyrazole-4,1’-pyrrolo[3,2,1-ij]quinoline)-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-3,4’,4’,6’-tetramethyl-1-phenyl-1,4’,5’,6’-tetrahydro-2’-oxospiro(pyrano[2,3-c]pyrazole-4,1’-pyrrolo[3,2,1-ij]quinoline)-5-carbonitrile: shares similarities with other spiro compounds, such as spirooxindoles and spiroquinolines.
Spirooxindoles: Known for their biological activity and used in drug discovery.
Spiroquinolines: Studied for their potential therapeutic applications.
Uniqueness
The uniqueness of 6-Amino-3,4’,4’,6’-tetramethyl-1-phenyl-1,4’,5’,6’-tetrahydro-2’-oxospiro(pyrano[2,3-c]pyrazole-4,1’-pyrrolo[3,2,1-ij]quinoline)-5-carbonitrile lies in its specific spiro structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
669719-62-4 |
|---|---|
Fórmula molecular |
C27H25N5O2 |
Peso molecular |
451.5g/mol |
Nombre IUPAC |
6'-amino-3',9,11,11-tetramethyl-2-oxo-1'-phenylspiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile |
InChI |
InChI=1S/C27H25N5O2/c1-15-13-26(3,4)31-22-18(15)11-8-12-19(22)27(25(31)33)20(14-28)23(29)34-24-21(27)16(2)30-32(24)17-9-6-5-7-10-17/h5-12,15H,13,29H2,1-4H3 |
Clave InChI |
IGKBQQYBPQYDAW-UHFFFAOYSA-N |
SMILES |
CC1CC(N2C3=C1C=CC=C3C4(C2=O)C(=C(OC5=C4C(=NN5C6=CC=CC=C6)C)N)C#N)(C)C |
SMILES canónico |
CC1CC(N2C3=C1C=CC=C3C4(C2=O)C(=C(OC5=C4C(=NN5C6=CC=CC=C6)C)N)C#N)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(benzyloxy)-7-phenyl-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole 3-oxide](/img/structure/B349014.png)

![Methyl 2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate](/img/structure/B349026.png)
![4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}phenyl thiocyanate](/img/structure/B349083.png)
![7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B349086.png)
![1-(2-Fluorophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349088.png)
![2-Benzyl-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349090.png)
![1-(4-Chlorophenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349091.png)
![1-(4-Fluorophenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349092.png)
![1-(3-Hydroxyphenyl)-2-(4-methoxybenzyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349096.png)
![2-(1-benzyl-2-methyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B349098.png)
![7-Ethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349099.png)
![7-Ethyl-1-(4-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349102.png)
![7-Ethyl-1-(3-methoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349104.png)
